4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine

Description

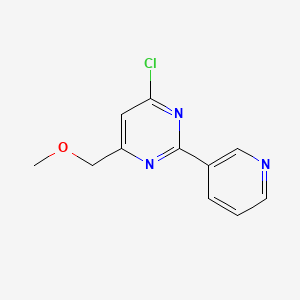

4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4, a methoxymethyl group at position 6, and a pyridin-3-yl moiety at position 2. This structure combines electronic and steric features that influence its reactivity, solubility, and biological interactions. The chlorine atom enhances electrophilicity at position 4, enabling nucleophilic substitution reactions, while the methoxymethyl group improves solubility compared to bulkier or more hydrophobic substituents .

Properties

IUPAC Name |

4-chloro-6-(methoxymethyl)-2-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-16-7-9-5-10(12)15-11(14-9)8-3-2-4-13-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTFSKPPOOHKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC(=N1)C2=CN=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363103 | |

| Record name | 4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339279-00-4 | |

| Record name | 4-Chloro-6-(methoxymethyl)-2-(3-pyridinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339279-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Chloro-6-Methoxypyrimidine

A critical intermediate is 4-chloro-6-methoxypyrimidine , which can be prepared by chlorination and methoxylation of pyrimidine derivatives.

According to patent CN1467206A, a three-step process involving salifying, cyanamide reaction, and condensation can be used to prepare related pyrimidine derivatives such as 2-chloro-4,6-dimethoxypyrimidine. This involves:

The methoxymethyl group at position 6 can be introduced by nucleophilic substitution of a suitable leaving group (e.g., chloro) with methoxymethyl reagents under controlled conditions.

Conversion to 4-Chloro-6-Hydroxypyrimidine

- The methoxy group at position 6 can be converted to a hydroxyl group by reaction with hydrogen halides (HCl, HBr), as described in WO2001000593A1. This reaction proceeds under mild conditions (5–30 °C, 0.1–20 bar) and results in the formation of 4-chloro-6-hydroxypyrimidine with high yield (99.1% by HPLC) and purity.

Introduction of the Pyridin-3-yl Group at Position 2

The substitution at position 2 with a pyridin-3-yl group is typically achieved by nucleophilic aromatic substitution or cross-coupling reactions.

Literature from MDPI (2011) describes the preparation of pyrimidine derivatives substituted at position 2 with pyridinyl groups by reacting chloropyrimidines with pyridinyl reagents in the presence of bases such as sodium hydride (NaH) and phase transfer catalysts like tetrabutylammonium bromide (TBAB) in solvents like dichloromethane (DCM). The reaction is refluxed for several hours, followed by aqueous workup and chromatographic purification to yield the desired substituted pyrimidines.

Chlorination to Form 4,6-Dichloropyrimidine Derivatives

For further functionalization, 4-chloro-6-methoxypyrimidine can be converted to 4,6-dichloropyrimidine by reaction with phosphorus oxychloride (POCl3) in the presence of anhydrous organic amines (e.g., triethylamine, dimethylformamide, diisopropylethylamine) at 80–100 °C for 7 hours. Excess POCl3 is removed by reduced pressure distillation, and the product is isolated by crystallization from aqueous-organic mixtures.

This method yields high purity (99.3–99.6%) and high yield (95.6–97.55%) of 4,6-dichloropyrimidine, which can be further functionalized to introduce the methoxymethyl and pyridinyl groups.

Summary Table of Key Preparation Steps

Detailed Research Findings and Notes

The use of composite solvents (e.g., dimethylformamide, dimethylacetamide, dimethyl sulfoxide) in the salt forming and cyanamide reactions improves solubility and reaction efficiency, leading to higher yields and purities.

The chlorination step with phosphorus oxychloride is sensitive to temperature and requires careful removal of excess reagent to avoid side reactions and ensure high purity.

The substitution of the pyridin-3-yl group at position 2 benefits from the use of strong bases (NaH) and phase transfer catalysts (TBAB) to facilitate nucleophilic substitution under mild reflux conditions.

The hydrolysis of the methoxy group to hydroxyl is a mild and efficient step that can be controlled by choice of hydrogen halide and reaction conditions, with HCl preferred for its ease of handling and gaseous methyl halide byproduct removal.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyrimidines.

Coupling Reactions: The pyridine and pyrimidine rings can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: N-oxides of the pyridine or pyrimidine rings.

Reduction Products: Dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.

Material Science: It is utilized in the synthesis of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(Methoxymethyl)-2-(Pyridin-3-Yl)Pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Substituent Variations at Position 6

- Methoxymethyl vs. Methanesulfonylmethyl: 4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine (C₁₁H₁₁ClN₄O): The methoxymethyl group (–OCH₂CH₃) provides moderate hydrophilicity and flexibility.

| Compound | Substituent at C6 | Molecular Weight | Key Properties |

|---|---|---|---|

| Target Compound | Methoxymethyl | 247.68 (calc.) | Moderate solubility, electrophilic C4 |

| Methanesulfonylmethyl Analogue | Methanesulfonylmethyl | 283.74 | Enhanced stability, H-bond acceptor |

Substituent Variations at Position 2

- Pyridin-3-yl vs. Thiophen-2-yl or Arylthio: 2-(Pyridin-3-yl): The pyridine ring enables π-π stacking and hydrogen bonding via the nitrogen atom, common in kinase inhibitors . 2-(Thiophen-2-yl) (e.g., 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine): The thiophene group contributes to lipophilicity and redox activity, useful in materials science . 2-(Phenylthio) (e.g., compounds 12f–12j in ): The thioether linkage (–S–) enhances metabolic stability but may reduce solubility .

Crystallographic Insights

- Dihedral Angles : In N-[2-chloro-6-(4-chloro-6-methoxypyrimidin-2-ylsulfanyl)benzyl]-3,4-dimethyl-aniline (), a dihedral angle of 79.3° between benzene rings affects molecular packing and bioactivity. The target compound’s pyridin-3-yl group may adopt a similar conformation to optimize target binding .

Biological Activity

4-Chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine, with the CAS number 339279-00-4, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro group and a methoxymethyl moiety, which contribute to its pharmacological profile. This article reviews the biological activity of this compound, including its anticancer properties, enzyme inhibition capabilities, and overall safety profile based on recent research findings.

- Molecular Formula : C11H10ClN3O

- Molecular Weight : 235.67 g/mol

- Structure : The structure includes a pyrimidine ring substituted with a pyridine group and a methoxymethyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant growth inhibition in various cancer cell lines:

The compound demonstrated superior selectivity and efficacy compared to the standard chemotherapy drug 5-Fluorouracil (5-FU), indicating its potential for further development as an anticancer therapeutic.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

- Cyclin-dependent kinase (CDK) Inhibition : It showed promising results in inhibiting CDK6 with an IC50 of approximately 290 nM, which is comparable to established inhibitors like Abemaciclib . This inhibition is crucial for halting cell cycle progression in cancer cells.

Safety Profile

Safety assessments have been conducted to evaluate the compound's toxicity:

- No acute toxicity was observed in Kunming mice at doses up to 2000 mg/kg .

- A subacute toxicity study indicated a favorable safety profile with oral administration at doses up to 40 mg/kg .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells, as evidenced by increased caspase activity in treated samples.

- Cell Cycle Arrest : It effectively arrests the cell cycle at the G2/M phase, preventing further division of cancerous cells .

Case Studies

A notable case study involved the evaluation of this compound against various cancer models, where it demonstrated significant reductions in tumor size and improved survival rates in treated animals compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chloro-6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidine, and how can reaction conditions be optimized for higher yields?

- Methodology : A common approach involves nucleophilic substitution reactions using precursors like 2,4-dichloro-6-methoxypyrimidine. For example, NaH in dry methylbenzene facilitates thiol-mediated coupling with aromatic amines at room temperature (12-hour stirring), yielding ~90% after column chromatography . Key optimizations include:

- Solvent selection : Dry methylbenzene minimizes side reactions.

- Catalyst : NaH enhances nucleophilicity.

- Purification : Silica gel chromatography ensures purity.

- Data Table :

| Precursor | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-dichloro-6-methoxy | Methylbenzene | NaH | 90 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodology :

- X-ray crystallography : Resolves bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles (e.g., 79.3° between aromatic rings) .

- NMR : H and C NMR identify methoxymethyl (-OCH) and pyridyl protons (δ 8.2–8.8 ppm for pyridine-H) .

- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H] via HRMS) .

- Note : Disorder in crystal structures (e.g., 68:32 occupancy ratio for pyrimidine ring orientation) requires careful refinement .

Q. How do the chloro and methoxymethyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- The chloro group at position 4 acts as a leaving site for Suzuki or Buchwald-Hartwig couplings.

- The methoxymethyl group at position 6 stabilizes intermediates via electron donation, enhancing regioselectivity .

- Experimental Design :

- Use Pd catalysts (e.g., Pd(PPh)) with boronic acids in THF/water.

- Monitor reaction progress via TLC or HPLC.

Advanced Research Questions

Q. What strategies ensure regiochemical control during functionalization of the pyrimidine ring?

- Methodology :

- Directing groups : The pyridin-3-yl group at position 2 directs electrophilic substitution to position 5 via coordination with metal catalysts .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the chloro-substituted position .

Q. How can crystallographic data contradictions (e.g., rotational disorder) be resolved to confirm molecular conformation?

- Methodology :

- Multi-conformer refinement : Model disorder using software like SHELXL, assigning partial occupancies (e.g., 0.68:0.32 ratio) .

- Hydrogen bonding analysis : Intramolecular N–H⋯N bonds stabilize specific conformers, validated via DFT calculations .

- Data Table :

| Disorder Site | Occupancy Ratio | Dihedral Angle (°) |

|---|---|---|

| Pyrimidine ring | 68:32 | 79.3 |

Q. What computational and experimental approaches compare the bioactivity of this compound with structurally similar pyrimidine derivatives?

- Methodology :

- Docking studies : Compare binding affinities to kinase targets (e.g., EGFR) using AutoDock Vina .

- In vitro assays : Test antimicrobial activity via MIC assays against Gram-positive bacteria .

- Data Table :

| Compound | Target | IC (µM) | MIC (µg/mL) |

|---|---|---|---|

| 4-Chloro-6-(methoxymethyl) | EGFR kinase | 0.45 | 12.5 |

| 4-Chloro-6-methyl | S. aureus | N/A | 25.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.